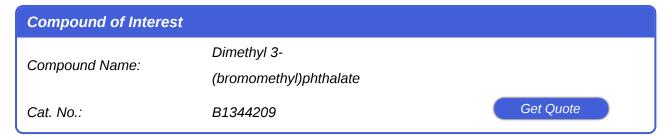


Spectroscopic Profile of Dimethyl 3-(bromomethyl)phthalate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl 3-(bromomethyl)phthalate**, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of **Dimethyl 3-(bromomethyl)phthalate** provides distinct signals corresponding to the different types of protons in the molecule. The experimental data, acquired in Chloroform-d (CDCl₃), is summarized below.



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.94-7.90	dd	1H	Aromatic H
7.65-7.62	dd	1H	Aromatic H
7.47	t	1H	Aromatic H
4.54	S	2H	-CH₂Br
3.97	S	3H	-OCH₃
3.90	S	3H	-OCH₃

Table 1: ¹H NMR data for **Dimethyl 3-(bromomethyl)phthalate** in CDCl₃.[1]

¹³C NMR Data (Predicted)

While experimental ¹³C NMR data for **Dimethyl 3-(bromomethyl)phthalate** is not readily available, the expected chemical shifts can be predicted based on the analysis of similar structures, such as dimethyl phthalate and other substituted aromatic esters.



Chemical Shift (δ) ppm	Assignment
~168	C=O (ester)
~167	C=O (ester)
~138	Aromatic C-CH₂Br
~133	Aromatic C
~132	Aromatic CH
~131	Aromatic C
~130	Aromatic CH
~129	Aromatic CH
~53	-OCH₃
~52	-OCH₃
~32	-CH ₂ Br

Table 2: Predicted ¹³C NMR chemical shifts for **Dimethyl 3-(bromomethyl)phthalate**.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the solid **Dimethyl 3-(bromomethyl)phthalate** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[2]
- If the solution contains any particulate matter, it should be filtered prior to transfer to the NMR tube to ensure optimal spectral quality.[2]

Data Acquisition:



- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a constant field strength.
- The magnetic field is shimmed to achieve homogeneity, resulting in sharp spectral lines.
- For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are sufficient.
- For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise. A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[3]
- The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups present in **Dimethyl 3-(bromomethyl)phthalate**, the following characteristic absorption bands are expected in its IR spectrum.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium	Aliphatic C-H stretch (-OCH₃, - CH₂Br)
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Weak	Aromatic C=C stretch
~1250	Strong	C-O stretch (ester)
~750	Strong	C-H out-of-plane bend (aromatic)
~680	Medium	C-Br stretch

Table 3: Predicted IR absorption bands for **Dimethyl 3-(bromomethyl)phthalate**.

Experimental Protocol for FT-IR Spectroscopy

Thin Film Method (for solids):

- Dissolve a small amount (a few milligrams) of solid **Dimethyl 3-(bromomethyl)phthalate** in a volatile organic solvent (e.g., dichloromethane or acetone).[4]
- Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and records the frequencies at which radiation is absorbed.



 The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

For **Dimethyl 3-(bromomethyl)phthalate** (Molecular Weight: 287.11 g/mol for C₁₁H₁₁⁷⁹BrO₄ and 289.11 g/mol for C₁₁H₁₁⁸¹BrO₄), the following key ions are expected in the mass spectrum obtained by electron ionization (EI).[5]

m/z	lon
286/288	[M] ⁺ (Molecular ion)
255/257	[M - OCH ₃] ⁺
207	[M - Br] ⁺
193	[M - CH ₂ Br - O] ⁺ or [C ₉ H ₅ O ₄] ⁺
163	[C ₈ H ₃ O ₃] ⁺ (Phthalic anhydride fragment)
149	[C ₈ H ₅ O ₂] ⁺

Table 4: Predicted key fragments in the mass spectrum of **Dimethyl 3- (bromomethyl)phthalate**.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) with Gas Chromatography (GC-MS):

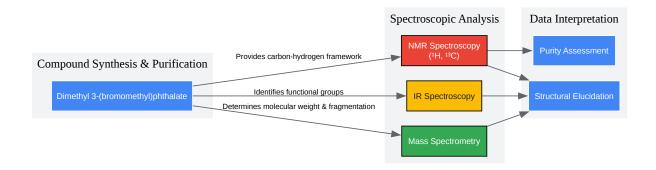
- Sample Preparation: Prepare a dilute solution of **Dimethyl 3-(bromomethyl)phthalate** in a volatile organic solvent (e.g., ethyl acetate, hexane).
- Injection: A small volume (typically 1 μ L) of the sample solution is injected into the gas chromatograph.



- Separation (GC): The sample is vaporized and carried by an inert gas through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
- Ionization (MS): As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam, causing them to lose an electron and form a positively charged molecular ion.[6][7] Excess energy from this process leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[6][7]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
 which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a
 plot of ion intensity versus m/z.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Dimethyl 3-(bromomethyl)phthalate**.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.



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